molecular formula C21H14BrN3O5 B304576 N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide

N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide

Cat. No. B304576
M. Wt: 468.3 g/mol
InChI Key: UTMAGMLERZZXCR-LIMNOBDPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide is a compound that has attracted significant attention in scientific research due to its potential in various applications.

Mechanism of Action

The mechanism of action of N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and reducing the expression of pro-inflammatory cytokines. Its antitumor activity may be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress in animal models of inflammatory diseases. It has also been shown to inhibit tumor growth in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide in lab experiments is its potential as a fluorescent probe for the detection of copper ions. Its anti-inflammatory, antioxidant, and antitumor properties also make it a promising compound for further research. However, its mechanism of action is not fully understood, and more studies are needed to determine its safety and efficacy.

Future Directions

There are several future directions for the research of N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases and cancer. Another direction is to further understand its mechanism of action and develop more potent analogs. Additionally, more studies are needed to determine its safety and toxicity profile.

Synthesis Methods

The synthesis of N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide involves the reaction of 6-bromo-4-oxo-4H-chromen-3-carbaldehyde with 2-(4-isoxazolyl)phenol in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with hydrazine hydrate and acetic acid to obtain the final compound.

Scientific Research Applications

N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of copper ions.

properties

Product Name

N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide

Molecular Formula

C21H14BrN3O5

Molecular Weight

468.3 g/mol

IUPAC Name

N-[(E)-(6-bromo-4-oxochromen-3-yl)methylideneamino]-2-[2-(1,2-oxazol-4-yl)phenoxy]acetamide

InChI

InChI=1S/C21H14BrN3O5/c22-15-5-6-19-17(7-15)21(27)14(10-28-19)8-23-25-20(26)12-29-18-4-2-1-3-16(18)13-9-24-30-11-13/h1-11H,12H2,(H,25,26)/b23-8+

InChI Key

UTMAGMLERZZXCR-LIMNOBDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CON=C2)OCC(=O)N/N=C/C3=COC4=C(C3=O)C=C(C=C4)Br

SMILES

C1=CC=C(C(=C1)C2=CON=C2)OCC(=O)NN=CC3=COC4=C(C3=O)C=C(C=C4)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=CON=C2)OCC(=O)NN=CC3=COC4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.